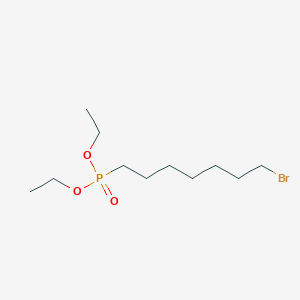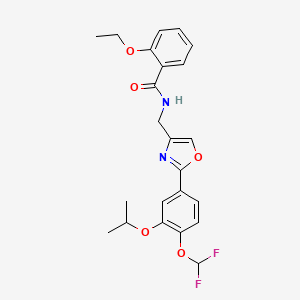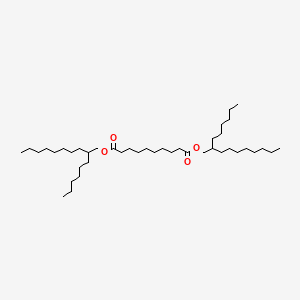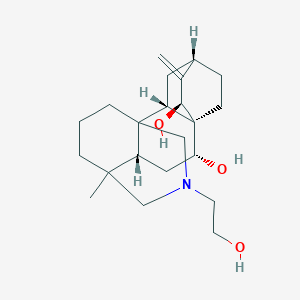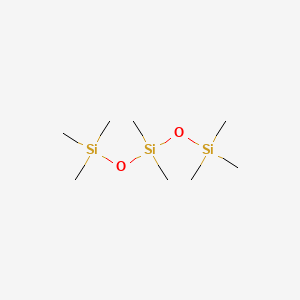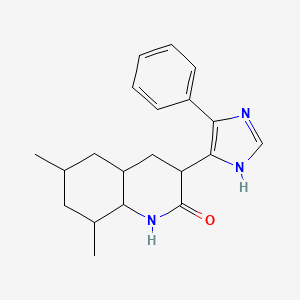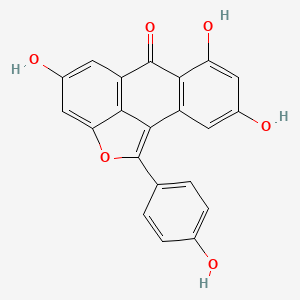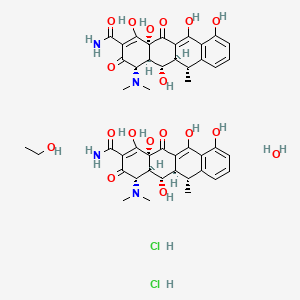
ドキシサイクリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Doxycycline hyclate is a broad-spectrum antibiotic belonging to the tetracycline class. It is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and sexually transmitted diseases. Doxycycline hyclate is also effective against certain parasites and is used to prevent malaria .
科学的研究の応用
Doxycycline hyclate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of tetracycline antibiotics. In biology, it is used to study bacterial protein synthesis and resistance mechanisms. In medicine, doxycycline hyclate is used to treat various infections and as an anti-inflammatory agent. It is also used in veterinary medicine to prevent and treat infections in animals .
作用機序
Doxycycline hyclate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, blocking the association of aminoacyl-tRNA with the ribosomal A site. This prevents the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis and inhibiting bacterial growth. Doxycycline hyclate also targets the apicoplast in malaria parasites, disrupting their ability to produce essential proteins .
Safety and Hazards
Doryx is contraindicated in persons who have shown hypersensitivity to any of the tetracyclines . It can cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, throat irritation, trouble swallowing, chest pain, irregular heart rhythm, shortness of breath, little or no urination, fever, chills, swollen glands, body aches, weakness, pale skin, easy bruising or bleeding, severe headaches .
将来の方向性
生化学分析
Biochemical Properties
Doxycycline hyclate plays a significant role in biochemical reactions by binding to the 30S and potentially the 50S ribosomal subunits of bacteria. This binding disrupts the aminoacyl-tRNA binding to the mRNA-ribosome complex, effectively inhibiting bacterial protein synthesis . Additionally, doxycycline hyclate serves as an inhibitor of matrix metalloproteinases (MMPs), enzymes crucial for collagen breakdown in connective tissues . This inhibition helps preserve collagen integrity, preventing excessive tissue degradation and supporting tissue repair. Doxycycline hyclate also impacts smooth muscle cells, enhancing adhesion and influencing the reorganization of fibrillar collagen matrices .
Cellular Effects
Doxycycline hyclate affects various types of cells and cellular processes. It enhances glycolysis in multiple human cell lines, increasing glucose consumption and lactate production rates . This compound also exhibits anti-inflammatory actions and favorable intracellular penetration, making it effective against a wide range of bacteria . Doxycycline hyclate influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum antimicrobial activity .
Molecular Mechanism
The molecular mechanism of doxycycline hyclate involves its binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibition of protein synthesis halts bacterial growth and replication. Additionally, doxycycline hyclate exhibits antiparasitic properties and anti-inflammatory actions by inhibiting specific enzymes and proteins involved in these processes . Its ability to cross multiple membranes of target molecules enhances its effectiveness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of doxycycline hyclate change over time. Studies have shown that subantimicrobial doses of doxycycline hyclate can improve clinical outcomes in patients with moderate acne over a period of six months . The compound’s stability and degradation are influenced by various factors, including temperature and pH levels . Long-term effects on cellular function have been observed, with doxycycline hyclate demonstrating significant reductions in inflammatory lesions and improvements in clinical assessments .
Dosage Effects in Animal Models
The effects of doxycycline hyclate vary with different dosages in animal models. In goats, single and repeated doses of doxycycline hyclate have been studied to determine its pharmacokinetics and bioavailability . Oral administration of doxycycline hyclate exhibited weak accumulation, wide distribution volume, and a long elimination half-life, making it useful in treating infections caused by susceptible pathogens . High doses of doxycycline hyclate can cause adverse effects such as gastrointestinal upset and increased liver enzymes .
Metabolic Pathways
Doxycycline hyclate is involved in various metabolic pathways. It is almost completely absorbed with a bioavailability of more than 80% . The compound is metabolized in the liver and excreted in the urine and feces at high concentrations . Doxycycline hyclate interacts with enzymes and cofactors involved in its metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Doxycycline hyclate is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to cross multiple membranes of target molecules . The compound is bound to plasma proteins in varying degrees and is concentrated by the liver in the bile . Doxycycline hyclate’s favorable intracellular penetration enhances its effectiveness against a wide range of bacteria .
Subcellular Localization
The subcellular localization of doxycycline hyclate influences its activity and function. The compound is known to accumulate in specific cellular compartments, such as the nucleus and cytoplasm . This localization is directed by targeting signals and post-translational modifications that guide doxycycline hyclate to specific organelles . The compound’s ability to inhibit protein synthesis and other cellular processes is enhanced by its precise subcellular localization .
準備方法
Doxycycline hyclate is synthesized through a series of chemical reactions starting from oxytetracycline. The process involves the selective reduction of oxytetracycline to form doxycycline, followed by the formation of doxycycline hyclate through the addition of hydrochloric acid and ethanol. The industrial production of doxycycline hyclate involves large-scale fermentation and chemical synthesis processes to ensure high yield and purity .
化学反応の分析
Doxycycline hyclate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include doxycycline derivatives with modified functional groups, which can alter the antibiotic’s activity and stability .
類似化合物との比較
Doxycycline hyclate is often compared with doxycycline monohydrate, another form of doxycycline. The primary difference between the two is their solubility; doxycycline hyclate is more water-soluble than doxycycline monohydrate. This difference in solubility can affect the absorption and bioavailability of the drug. Other similar compounds include tetracycline, minocycline, and oxytetracycline, which share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Doryx involves the conversion of tetracycline into doxycycline by the addition of a hydroxyl group at the C-6 position. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Tetracycline", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Tetracycline is dissolved in methanol and treated with sodium hydroxide to form the corresponding sodium salt.", "Step 2: Hydrogen peroxide is added to the solution to oxidize the C-6 position of the tetracycline molecule.", "Step 3: The resulting product is then acidified with acetic acid to produce doxycycline.", "Step 4: The doxycycline is isolated and purified through a series of filtration and crystallization steps." ] } | |
CAS番号 |
24390-14-5 |
分子式 |
C46H55ClN4O17 |
分子量 |
971.4 g/mol |
IUPAC名 |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrochloride |
InChI |
InChI=1S/2C22H24N2O8.C2H6O.ClH/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H/t2*7-,10+,14+,15-,17-,22-;;/m00../s1 |
InChIキー |
RBXVTKJNXYJLNQ-FSKLHFAESA-N |
異性体SMILES |
CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
SMILES |
CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl |
正規SMILES |
CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
外観 |
Solid powder |
Color/Form |
YELLOW, CRYSTALLINE POWDER |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
17086-28-1 (mono-hydrate) 41411-66-9 (6-epimer, mono-hydrochloride) 69935-17-7 (mono-hydrochloride, di-hydrate) 94088-85-4 (calcium salt (1:2)) |
賞味期限 |
>2 years if stored properly |
溶解性 |
SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/ VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Doxycycline Hyclate; Vivox; Doxy-Lemmon; Doxychel Hyclate; Atridox; Periostat; Oracea; Periostat; Vibra Tabs; Vibra-Tabs; Vibramycin; Vibramycin Novum; VibraTabs; Vibravenos; |
製品の起源 |
United States |
Q & A
Q1: How does doxycycline hyclate exert its antimicrobial effect?
A1: Doxycycline hyclate, like other tetracyclines, acts as a protein synthesis inhibitor in bacteria. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This disrupts the addition of amino acids to the growing peptide chain, ultimately inhibiting bacterial protein synthesis. []
Q2: What is the molecular formula and weight of doxycycline hyclate?
A2: Doxycycline hyclate has the molecular formula C22H24N2O8·HCl·½C2H6O·½H2O and a molecular weight of 512.9 g/mol. []
Q3: How does the type of zinc oxide used in doxycycline hyclate formulations influence its antimicrobial activity?
A4: Studies have shown that the antimicrobial activity of doxycycline hyclate formulations containing zinc oxide is dependent on the particle size of the zinc oxide used. Smaller particles, such as micronized zinc oxide, tend to exhibit greater antibacterial activity compared to larger particles like tetrapod zinc oxides. [] This difference in activity is attributed to the varying surface areas of the zinc oxide particles, influencing their interaction with bacterial cells.
Q4: Can sodium starch glycolate enhance the drug release of doxycycline hyclate in delayed-release capsules?
A5: Yes, incorporating sodium starch glycolate (1-3%) as a pH-dependent pore-forming agent in both the doxycycline hyclate-coated pellets and the delayed-release pellets has been shown to enhance drug release in buffer media (pH 5.5) without affecting its release in acidic environments. [] This suggests a potential for optimizing doxycycline hyclate release profiles in delayed-release formulations.
Q5: What is the bioavailability of doxycycline hyclate after different routes of administration in goats?
A6: Studies in goats have revealed varying bioavailability of doxycycline hyclate depending on the route of administration. The long-acting parenteral formulation administered subcutaneously exhibited the highest bioavailability at 545%. [] In contrast, intramuscular and oral administration resulted in significantly lower bioavailabilities of 51.51% and 31.39%, respectively. []
Q6: Does repeated oral administration of doxycycline hyclate lead to significant drug accumulation in goats?
A7: Repeated oral administration of doxycycline hyclate at a dose of 20 mg/kg every 24 hours for 5 days in goats resulted in a relatively low accumulation ratio of 1.76. [] This suggests that doxycycline hyclate might be suitable for repeated oral administration in goats, but further investigations are necessary to determine the optimal dosing regimen for different clinical scenarios.
Q7: Can doxycycline hyclate be used as a prophylactic treatment against Lyme borreliosis?
A8: Research in a murine model of Lyme borreliosis has shown promising results for the prophylactic use of doxycycline hyclate. A single injection of sustained-release doxycycline hyclate (Atridox) provided complete protection against infection and associated pathology in mice. [] This highlights the potential of doxycycline hyclate as a prophylactic measure against Lyme disease, but further clinical trials are needed to confirm these findings in humans.
Q8: How does the interaction of doxycycline hyclate with fatty acids potentially contribute to antibiotic resistance?
A9: Studies employing density, sound velocity, ultrasonic, and refractometric techniques have revealed specific interactions between doxycycline hyclate and fatty acids, particularly at physiological temperatures. [, ] These interactions, primarily observed with saturated fatty acids like stearic, palmitic, and myristic acid, are believed to contribute to antibiotic resistance by potentially altering the drug's uptake, target binding, or efflux. [, ] Further research is necessary to fully elucidate the mechanisms underlying this phenomenon.
Q9: What analytical techniques are commonly employed for the quantification of doxycycline hyclate in pharmaceutical formulations?
A9: Several analytical methods have been developed and validated for the quantification of doxycycline hyclate in pharmaceutical formulations. These include:
- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for analyzing doxycycline hyclate and its impurities in various matrices, including bulk drug, tablets, and spiked human urine. [, ]
- Ultraviolet Spectrophotometry (UV): This method provides a simple and rapid approach for determining doxycycline hyclate content in soluble powder formulations. []
- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a cost-effective and efficient alternative for quantifying doxycycline hyclate in capsule and tablet formulations. []
Q10: What are the advantages of using ultra-performance liquid chromatography (UPLC) for the analysis of doxycycline hyclate and its impurities?
A10: Ultra-performance liquid chromatography (UPLC) offers several advantages over traditional HPLC methods for analyzing doxycycline hyclate and its impurities. These advantages include:
- Enhanced Efficiency: UPLC utilizes smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution. []
- Increased Sensitivity: The use of smaller particles in UPLC columns leads to sharper peaks and improved signal-to-noise ratios, enhancing sensitivity and enabling the detection of lower analyte concentrations. []
- Reduced Solvent Consumption: The faster analysis times and lower flow rates associated with UPLC translate to reduced solvent consumption, making it a more environmentally friendly analytical technique. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




